Cyclohexylguanidine

Description

BenchChem offers high-quality Cyclohexylguanidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cyclohexylguanidine including the price, delivery time, and more detailed information at info@benchchem.com.

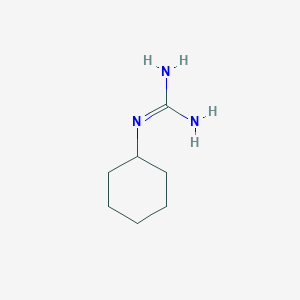

Structure

3D Structure

Properties

IUPAC Name |

2-cyclohexylguanidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N3/c8-7(9)10-6-4-2-1-3-5-6/h6H,1-5H2,(H4,8,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJGAPBXTFUSKNJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N=C(N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20338296 |

Source

|

| Record name | Cyclohexylguanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20338296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14948-83-5 |

Source

|

| Record name | Cyclohexylguanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20338296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to Cyclohexylguanidine: Chemical Properties, Structure, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclohexylguanidine, a compelling bifunctional molecule, merges the lipophilic, conformational rigidity of a cyclohexane ring with the highly basic, hydrogen-bonding capabilities of a guanidinium group. This unique structural amalgamation bestows upon it a diverse range of chemical properties and biological activities that have garnered significant interest in the fields of medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the core chemical and physical properties of cyclohexylguanidine, its structural attributes, detailed synthesis and purification protocols, and a thorough exploration of its current and potential applications, with a particular focus on its role in drug development as an anticancer agent and an ion channel modulator.

Introduction

The guanidinium group, the protonated form of guanidine, is a fundamental structural motif in biological systems, most notably in the side chain of the amino acid arginine. Its ability to form strong, directional hydrogen bonds and engage in electrostatic interactions is pivotal to protein structure and function.[1] When appended to a cyclohexyl scaffold, the resulting molecule, cyclohexylguanidine, exhibits a fascinating interplay of properties. The nonpolar cyclohexane moiety enhances its lipophilicity, facilitating passage through biological membranes, while the guanidinium group provides a locus for potent biological interactions. This guide aims to serve as a detailed resource for researchers, elucidating the key technical aspects of cyclohexylguanidine and providing practical insights into its synthesis and application.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of cyclohexylguanidine is essential for its effective application in research and development. These properties are summarized in the table below.

| Property | Value | Source(s) |

| IUPAC Name | 2-cyclohexylguanidine | [2] |

| CAS Number | 14948-83-5 (free base) | [2] |

| 2498-47-7 (hydrochloride salt) | ||

| Molecular Formula | C₇H₁₅N₃ | [2] |

| Molecular Weight | 141.21 g/mol | [2] |

| Appearance | White crystalline solid (hydrochloride salt) | |

| Melting Point | 178–185 °C (hydrochloride salt) | [3] |

| pKa | ~13.6 (Guanidinium group) | [4] |

| Solubility | Water: High (hydrochloride salt) | [3] |

| Ethanol: Soluble | ||

| Methanol: Soluble | ||

| Acetone: Sparingly soluble |

The high basicity of the guanidine group (pKa of the conjugate acid is approximately 13.6) means that at physiological pH, cyclohexylguanidine will exist almost exclusively in its protonated, cationic form, known as the cyclohexylguanidinium ion.[1] This has profound implications for its biological activity, as the positive charge facilitates interactions with negatively charged species such as phosphates in DNA and acidic residues in proteins. The hydrochloride salt is a white crystalline solid with high solubility in water.[3]

Molecular Structure and Bonding

The structure of cyclohexylguanidine is characterized by a central carbon atom bonded to three nitrogen atoms, one of which is substituted with a cyclohexyl group. In the protonated state, the positive charge is delocalized across all three nitrogen atoms and the central carbon through resonance, resulting in a planar and highly stable guanidinium group with equivalent C-N bond lengths. This charge delocalization is a key feature of its chemistry.[4]

The cyclohexyl ring typically adopts a chair conformation to minimize steric strain. The linkage to the guanidinium group can be either axial or equatorial, with the equatorial position generally being more sterically favorable. The interplay between the hydrophilic, charged guanidinium head and the hydrophobic cyclohexyl tail gives the molecule amphiphilic character.

Spectroscopic Characterization

Unequivocal identification and purity assessment of cyclohexylguanidine rely on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of cyclohexylguanidine will exhibit characteristic signals for the cyclohexyl and guanidinium protons. The protons on the cyclohexane ring will appear as a series of broad multiplets in the upfield region, typically between 1.0 and 3.5 ppm. The proton attached to the nitrogen of the cyclohexyl group will likely be a broad multiplet further downfield. The NH protons of the guanidinium group will appear as a broad singlet, and its chemical shift will be highly dependent on the solvent and concentration due to hydrogen bonding and exchange.

-

¹³C NMR: The carbon NMR spectrum will show signals for the carbons of the cyclohexyl ring in the aliphatic region (typically 25-50 ppm). The carbon atom of the guanidinium group is highly deshielded due to the electronegativity of the attached nitrogens and will appear as a singlet at approximately 155-160 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of cyclohexylguanidine provides valuable information about its functional groups. Key vibrational bands include:

-

N-H stretching: A broad band in the region of 3100-3400 cm⁻¹ corresponding to the N-H stretching vibrations of the primary and secondary amine groups.[5]

-

C=N stretching: A strong absorption band around 1635-1680 cm⁻¹ is characteristic of the C=N stretching vibration of the guanidinium group.[6]

-

N-H bending: Bending vibrations of the N-H groups typically appear in the 1550-1650 cm⁻¹ region.[5]

-

C-H stretching: Absorptions in the 2850-2950 cm⁻¹ range are due to the C-H stretching vibrations of the cyclohexyl ring.[5]

Mass Spectrometry (MS)

Electron ionization (EI) mass spectrometry of cyclohexylguanidine will show a molecular ion peak (M⁺) at m/z 141. The fragmentation pattern is expected to involve the loss of fragments from the cyclohexyl ring and cleavage of the C-N bond connecting the ring to the guanidinium group.[7] Common fragments would include the cyclohexyl cation and various nitrogen-containing fragments.

Synthesis and Purification

The synthesis of cyclohexylguanidine is typically achieved through the guanidinylation of cyclohexylamine. Several methods have been reported, with the reaction of cyclohexylamine with a guanylating agent such as dicyandiamide or S-methylisothiourea sulfate being common.

Synthesis of Cyclohexylguanidine Hydrochloride from Cyclohexylamine and Dicyandiamide

This protocol describes a common and cost-effective method for the synthesis of cyclohexylguanidine as its hydrochloride salt.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine cyclohexylamine (1.0 eq) and dicyandiamide (1.0 eq) in a suitable solvent such as water or ethanol.

-

Acidification: Add concentrated hydrochloric acid (1.0 eq) dropwise to the mixture with stirring.

-

Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Cooling and Crystallization: After the reaction is complete, allow the mixture to cool to room temperature. Further cooling in an ice bath may be necessary to promote crystallization of the cyclohexylguanidine hydrochloride product.

-

Isolation: Collect the crystalline product by vacuum filtration and wash the filter cake with a small amount of cold solvent (the same solvent used for the reaction) to remove any soluble impurities.[8]

-

Drying: Dry the product in a vacuum oven to remove any residual solvent.

Purification by Recrystallization

For obtaining high-purity cyclohexylguanidine hydrochloride, recrystallization is the preferred method.

Experimental Protocol:

-

Solvent Selection: Choose a suitable solvent or solvent system. For cyclohexylguanidine hydrochloride, a mixture of ethanol and water is often effective.[9]

-

Dissolution: Dissolve the crude product in a minimum amount of the hot solvent system.

-

Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

-

Cooling: Allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of well-defined crystals.

-

Crystallization: Further cool the solution in an ice bath to maximize the yield of crystals.

-

Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.[10]

Applications in Drug Development

The unique structural features of cyclohexylguanidine have made it and its derivatives attractive scaffolds in drug discovery, particularly in the development of anticancer agents and modulators of ion channels.

Anticancer Activity

Guanidinium-containing compounds have been extensively investigated for their anticancer properties.[11] The positively charged guanidinium group can interact with the negatively charged phosphate backbone of DNA, potentially through minor groove binding, leading to the disruption of DNA replication and transcription in cancer cells.

The cytotoxic mechanism of guanidinium compounds is often multifaceted and can involve:

-

Induction of Apoptosis: Many guanidine derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells. This can occur through the mitochondrial pathway, involving the release of cytochrome c and the activation of caspases.[12]

-

Cell Cycle Arrest: Some guanidinium compounds can arrest the cell cycle at specific checkpoints, such as the G2/M phase, preventing cancer cell proliferation.[12]

-

Generation of Reactive Oxygen Species (ROS): An increase in intracellular ROS levels can lead to oxidative stress and subsequent cell death.[13]

The lipophilic cyclohexyl group in cyclohexylguanidine can enhance the cellular uptake of the molecule, thereby increasing its cytotoxic efficacy.[14]

Ion Channel Modulation

Ion channels are crucial for a wide range of physiological processes, and their dysfunction is implicated in numerous diseases. Guanidine and its derivatives have been identified as modulators of various ion channels, particularly potassium channels.[15]

Potassium channel openers are a class of drugs that facilitate the opening of potassium channels, leading to hyperpolarization of the cell membrane and a decrease in cellular excitability.[16] This mechanism is particularly relevant for the treatment of conditions characterized by neuronal hyperexcitability, such as epilepsy.[17] The structural features of cyclohexylguanidine make it a candidate for investigation as a potassium channel modulator. The specific interactions with the channel protein would be dictated by the combined hydrophobic and electrostatic properties of the molecule.

Safety and Handling

While specific toxicological data for cyclohexylguanidine is limited, data for the closely related guanidine hydrochloride can be used as a reasonable surrogate. Guanidine hydrochloride is classified as harmful if swallowed, with an oral LD50 in rats of approximately 475-630 mg/kg.[3] It is also an irritant to the skin and eyes.

Recommended Safety Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat when handling cyclohexylguanidine and its salts.

-

Ventilation: Work in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors.

-

Handling: Avoid contact with skin, eyes, and clothing. In case of contact, rinse immediately with plenty of water.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

Conclusion

Cyclohexylguanidine is a molecule of significant interest due to its unique combination of a lipophilic cyclohexyl moiety and a highly basic, charge-delocalized guanidinium group. This structure imparts a range of valuable chemical and physical properties, making it a versatile building block in organic synthesis and a promising scaffold in drug discovery. Its potential as an anticancer agent, acting through mechanisms such as DNA interaction and apoptosis induction, and as a modulator of ion channels, highlights its relevance to medicinal chemistry. This technical guide has provided a comprehensive overview of the fundamental properties, synthesis, and applications of cyclohexylguanidine, offering a valuable resource for researchers and scientists working in this exciting area.

References

-

Novel guanidine derivatives as mechanistic scaffolds for anticancer agents: synthesis, characterization, DNA-binding, and computational studies. (n.d.). RSC Publishing. Retrieved January 13, 2026, from [Link]

-

Novel guanidine derivatives as mechanistic scaffolds for anticancer agents: synthesis, characterization, DNA-binding, and computational studies. (2023). PubMed Central. Retrieved January 13, 2026, from [Link]

-

Synthesis and Evaluation of Anticancer Activities of Novel C-28 Guanidine-Functionalized Triterpene Acid Derivatives. (2018). PubMed. Retrieved January 13, 2026, from [Link]

-

Synthesis, Characterization, and Inducing Tumor Cell Apoptosis of Two Ru(II) Complexes Containing Guanidinium as Ligands. (n.d.). Bentham Science Publisher. Retrieved January 13, 2026, from [Link]

-

Synthesis and Anticancer Activities of Novel Guanylhydrazone and Aminoguanidine Tetrahydropyran Derivatives. (n.d.). PubMed Central. Retrieved January 13, 2026, from [Link]

-

Synthesis and Evaluation of Anticancer Activities of Novel C-28 Guanidine-Functionalized Triterpene Acid Derivatives. (2018). ResearchGate. Retrieved January 13, 2026, from [Link]

-

Elucidating the anticancer activities of guanidinium-functionalized amphiphilic random copolymers by varying the structure and composition in the hydrophobic monomer. (n.d.). PubMed Central. Retrieved January 13, 2026, from [Link]

-

Guanidinium chloride. (n.d.). In Grokipedia. Retrieved January 13, 2026, from [Link]

-

Guanidinium can both Cause and Prevent the Hydrophobic Collapse of Biomacromolecules. (2017). Journal of the American Chemical Society. Retrieved January 13, 2026, from [Link]

-

Guanidinium chloride. (n.d.). In Wikipedia. Retrieved January 13, 2026, from [Link]

-

Guanidine Derivatives Containing the Chalcone Skeleton Are Potent Antiproliferative Compounds against Human Leukemia Cells. (2022). National Institutes of Health. Retrieved January 13, 2026, from [Link]

-

The Effect of P-cyclohexyl Groups on the Coordination Chemistry of Phosphaguanidinates. (2023). Retrieved January 13, 2026, from [Link]

-

Utilization of Guanidine-Based Ancillary Ligands in Arene–Ruthenium Complexes for Selective Cytotoxicity. (n.d.). PubMed Central. Retrieved January 13, 2026, from [Link]

-

Recrystallization. (n.d.). Retrieved January 13, 2026, from [Link]

-

Guanidine. (n.d.). In Wikipedia. Retrieved January 13, 2026, from [Link]

-

Recrystallization - Single Solvent. (n.d.). Retrieved January 13, 2026, from [Link]

-

Ft-Ir and Computational Study of Sulphaguanidine. (n.d.). Oriental Journal of Chemistry. Retrieved January 13, 2026, from [Link]

-

Cyclohexylguanidine. (n.d.). PubChem. Retrieved January 13, 2026, from [Link]

-

FTIR spectra of polymeric guanidine derivatives. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]

-

Recent developments on KCNQ potassium channel openers. (n.d.). PubMed. Retrieved January 13, 2026, from [Link]

-

Recrystallization. (2023). Chemistry LibreTexts. Retrieved January 13, 2026, from [Link]

-

Protein Denaturation with Guanidinium: A 2D-IR Study. (2013). The Journal of Physical Chemistry Letters - ACS Publications. Retrieved January 13, 2026, from [Link]

-

Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. Retrieved January 13, 2026, from [Link]

-

Assignment of peaks from 1H and 13C NMR. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]

- Method for crystallizing guanidinium salts. (n.d.). Google Patents.

-

Thermal and FTIR spectral studies of N,N′-diphenylguanidine. (2011). ResearchGate. Retrieved January 13, 2026, from [Link]

-

Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. Retrieved January 13, 2026, from [Link]

-

Potassium channel opener. (n.d.). In Grokipedia. Retrieved January 13, 2026, from [Link]

-

Pharmacology of the potassium channel openers. (n.d.). PubMed. Retrieved January 13, 2026, from [Link]

-

Potassium channel opener. (n.d.). In Wikipedia. Retrieved January 13, 2026, from [Link]

-

Pharmacological Actions of Potassium Channel Openers on Voltage-Gated Potassium Channels. (2023). PubMed. Retrieved January 13, 2026, from [Link]

-

mass spectra - fragmentation patterns. (n.d.). Chemguide. Retrieved January 13, 2026, from [Link]

-

MolDiscovery: learning mass spectrometry fragmentation of small molecules. (2021). PubMed Central. Retrieved January 13, 2026, from [Link]

-

Mass Spectrometry: Organic Analysis (Fragment Ion Peaks and M+1 peak). (2021). YouTube. Retrieved January 13, 2026, from [Link]

-

Ion fragmentation of small molecules in mass spectrometry. (n.d.). Retrieved January 13, 2026, from [Link]

-

NMR Spectroscopy :: 1H NMR Chemical Shifts. (n.d.). Organic Chemistry Data. Retrieved January 13, 2026, from [Link]

-

The coordination chemistry of guanidines and guanidinates. (2001). Retrieved January 13, 2026, from [Link]

-

(PDF) How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. (2022). ResearchGate. Retrieved January 13, 2026, from [Link]

-

Coordination Chemistry and Ligand Exchange reactions in the Synthesis of New Functional Inorganic Compounds. (n.d.). Retrieved January 13, 2026, from [Link]

-

Multifunctional ligands in medicinal inorganic chemistry--current trends and future directions. (n.d.). PubMed. Retrieved January 13, 2026, from [Link]

-

13C NMR Investigations and Molecular Order of 4-(trans-4'-hexylcyclohexyl)-isothiocyanatobenzene (6CHBT). (n.d.). Retrieved January 13, 2026, from [Link]

-

A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (n.d.). MDPI. Retrieved January 13, 2026, from [Link]

Sources

- 1. Guanidine - Wikipedia [en.wikipedia.org]

- 2. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 3. grokipedia.com [grokipedia.com]

- 4. Guanidinium chloride - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. mt.com [mt.com]

- 10. chem.ualberta.ca [chem.ualberta.ca]

- 11. Novel guanidine derivatives as mechanistic scaffolds for anticancer agents: synthesis, characterization, DNA-binding, and computational studies - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 12. Guanidine Derivatives Containing the Chalcone Skeleton Are Potent Antiproliferative Compounds against Human Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. eurekaselect.com [eurekaselect.com]

- 14. Elucidating the anticancer activities of guanidinium-functionalized amphiphilic random copolymers by varying the structure and composition in the hydrophobic monomer - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Pharmacology of the potassium channel openers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. grokipedia.com [grokipedia.com]

- 17. Recent developments on KCNQ potassium channel openers - PubMed [pubmed.ncbi.nlm.nih.gov]

Cyclohexylguanidine: A Technical Guide for Advanced Research and Drug Development

This document provides an in-depth technical overview of cyclohexylguanidine, a versatile molecule with significant potential in medicinal chemistry and organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this guide synthesizes core chemical data, proven experimental insights, and the latest research applications to provide a comprehensive and actionable resource.

Section 1: Core Molecular Profile and Physicochemical Properties

Cyclohexylguanidine is an organic compound featuring a cyclohexyl ring bonded to a guanidine functional group. The guanidine group, with its unique Y-shaped arrangement of nitrogen atoms around a central carbon, imparts a high degree of basicity and nucleophilicity to the molecule, making it a valuable building block and a pharmacologically relevant scaffold.

The hydrochloride salt of cyclohexylguanidine is a common form used in laboratory settings, enhancing its stability and solubility in aqueous media.[1]

Table 1: Physicochemical and Identification Data for Cyclohexylguanidine

| Property | Value | Source(s) |

| IUPAC Name | 2-cyclohexylguanidine | [2] |

| CAS Number | 14948-83-5 | [2] |

| Molecular Formula | C₇H₁₅N₃ | [2] |

| Molecular Weight | 141.21 g/mol | [2] |

| Appearance | Typically a white crystalline solid | [1] |

| Solubility | Soluble in water, especially as the hydrochloride salt | [1] |

| CAS Number (HCl Salt) | 2498-47-7 | [1] |

| Molecular Wt. (HCl Salt) | 177.68 g/mol | [1] |

Section 2: Synthesis and Reactivity

The synthesis of cyclohexylguanidine is achievable through several established routes. A well-documented method involves the reaction of cyclohexylamine with a guanylating agent. The choice of reagent and reaction conditions is critical for achieving high yield and purity.

Representative Synthesis Protocol

A reliable synthesis can be adapted from the method described by Kim et al. (1988), which reports a 72% yield.[3] This protocol involves the direct reaction of cyclohexylamine with a suitable guanylating agent in a polar solvent.

Experimental Protocol: Synthesis of Cyclohexylguanidine

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve cyclohexylamine (1.0 equivalent) in methanol.

-

Reagent Addition: To this solution, add S-methylisothiourea sulfate or a similar guanylating agent (1.1 equivalents).

-

Reaction Conditions: Stir the mixture at ambient temperature for approximately 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, the solvent is removed under reduced pressure. The resulting residue is then taken up in water and basified with a strong base (e.g., NaOH) to precipitate the free cyclohexylguanidine.

-

Isolation and Purification: The crude product is collected by vacuum filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final product.

Caption: General workflow for the synthesis of cyclohexylguanidine.

Chemical Reactivity and Causality

The guanidine group's high basicity (pKa of the conjugate acid is ~13.5) is a result of the resonance stabilization of the protonated form, the guanidinium cation. This delocalization of positive charge across all three nitrogen atoms makes the lone pair on the unprotonated nitrogens highly available for proton abstraction.

Caption: Resonance delocalization in the protonated guanidinium group.

This inherent basicity makes cyclohexylguanidine a strong, non-nucleophilic base in some contexts, but it can also act as a potent nucleophile, particularly in reactions like guanylation, where it attacks electrophilic centers.[1] Its reactivity profile makes it a versatile tool for constructing more complex molecules.

Section 3: Applications in Drug Discovery and Development

The cyclohexylguanidine scaffold is a privileged structure in medicinal chemistry, primarily due to its role in ligands targeting sigma (σ) receptors. These receptors are implicated in a wide range of physiological and pathological processes, making them attractive targets for therapeutic intervention.

Sigma (σ) Receptor Ligands

Pharmacological research has identified two main sigma receptor subtypes, σ₁ and σ₂. Guanidine-containing compounds, including those with a cyclohexyl moiety, have shown significant affinity and selectivity for these receptors.

-

σ₁ Receptors: These receptors are intracellular chaperones located at the endoplasmic reticulum.[4] Ligands targeting σ₁ receptors have shown potential for treating neurological disorders such as depression, anxiety, and schizophrenia, as well as for managing pain and cognitive deficits.[4]

-

σ₂ Receptors: The σ₂ receptor is overexpressed in various cancer cell lines, including pancreatic cancer.[5] This overexpression makes it a prime target for both diagnostic imaging and cancer therapy.

A notable example is the high-affinity σ₂ receptor ligand PB28 (1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine). Although more complex than cyclohexylguanidine itself, its structure highlights the importance of the N-cyclohexylpiperazine fragment, a close analogue, in achieving high binding affinity. Studies on PB28 and its derivatives have demonstrated that σ₂ receptor agonists can induce cancer cell death through pathways involving mitochondrial superoxide production and caspase activation.[5]

Mechanism of Action in Cancer Models

The therapeutic potential of cyclohexylguanidine-containing σ₂ ligands in oncology stems from their ability to selectively trigger apoptosis in tumor cells.

Caption: Proposed mechanism of action for σ₂ receptor agonists in cancer cells.

This selective action provides a promising avenue for developing targeted cancer therapies with potentially fewer side effects than conventional chemotherapy.

Section 4: Analytical and Quality Control Methodologies

Ensuring the purity and stability of cyclohexylguanidine is paramount for its use in research and development. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the primary techniques for its analysis.

Table 2: Comparison of Recommended Analytical Methods

| Parameter | HPLC-UV | GC-MS |

| Principle | Separation based on polarity, UV detection. | Separation based on volatility, mass-based detection. |

| Suitability | Excellent for purity, assay, and stability testing of the non-volatile HCl salt. | Suitable for the free base; provides structural confirmation. |

| Typical Mobile Phase | Acetonitrile/Water with buffer (e.g., phosphate or acetate). | - |

| Typical Column | C18 Reverse-Phase | DB-5 or similar non-polar capillary column |

| Linearity (r²) | ≥ 0.999 | ≥ 0.998 |

| Accuracy (% Recovery) | 98.0% - 102.0% | 95.0% - 105.0% |

Data presented are typical performance characteristics for analogous compounds and serve as a baseline for method development.

Protocol Outline: HPLC-UV Method for Purity Analysis

-

Standard Preparation: Prepare a stock solution of cyclohexylguanidine HCl reference standard in a suitable diluent (e.g., 50:50 acetonitrile:water) and create a series of calibration standards.

-

Sample Preparation: Accurately weigh and dissolve the sample in the same diluent to a known concentration.

-

Chromatographic Conditions:

-

Column: C18, 4.6 x 150 mm, 5 µm.

-

Mobile Phase: Isocratic or gradient elution with a mixture of aqueous buffer and acetonitrile.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at ~210 nm.

-

-

Analysis: Inject standards and samples. Quantify impurities by area percentage and determine the assay value against the reference standard.

Section 5: Safety, Handling, and Storage

As a Senior Application Scientist, ensuring laboratory safety is non-negotiable. While a specific, comprehensive safety data sheet (SDS) for cyclohexylguanidine is not widely available, data from analogous guanidine and cyclohexylamine derivatives necessitates cautious handling.

Key Safety Considerations:

-

Toxicity: Guanidine derivatives can be toxic if swallowed.[6][7] Some related compounds are suspected of causing genetic defects and may damage fertility.[6][7]

-

Irritation: The compound may cause skin and serious eye irritation.[6]

-

Handling:

-

Storage:

Always consult the most current Safety Data Sheet provided by the supplier before use and perform a thorough risk assessment for any new experimental protocol.

References

-

Kim, K., Lin, Y., & Mosher, H. S. (1988). Guanidinium salts from amines and 1-guanyl-3,5-dimethylpyrazole nitrate. Tetrahedron Letters, 29(26), 3183-3186. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 548193, Cyclohexylguanidine. [Link]

-

Kao Chemicals. (2019). Safety Data Sheet - Cyclohexyl Salicylate. [Link]

-

Conn, K. E., & Conn, A. D. (1995). Solvent effects on chemical processes. 10. Solubility of alpha-cyclodextrin in binary aqueous-organic solvents: relationship to solid phase composition. Journal of Pharmaceutical Sciences, 84(11), 1272-5. [Link]

-

Menuel, S., et al. (2024). Cyclodextrin Solubility: Can Green Solvents Be the Solution?. Molecules, 29(18), 4321. [Link]

-

Maurice, T., & Su, T. P. (2009). The pharmacology and therapeutic potential of sigma(1) receptor ligands. Expert Opinion on Therapeutic Patents, 19(11), 1543-1570. [Link]

-

Abate, C., et al. (2017). Sigma-2 receptor agonist derivatives of 1-Cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28) induce cell death via mitochondrial superoxide production and caspase activation in pancreatic cancer. Oncotarget, 8(11), 17693-17711. [Link]

Sources

- 1. CAS 2498-47-7: Guanidine, N-cyclohexyl-, hydrochloride (1:… [cymitquimica.com]

- 2. Cyclohexylguanidine | C7H15N3 | CID 548193 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. N-CYCLOHEXYL-GUANIDINE synthesis - chemicalbook [chemicalbook.com]

- 4. cyclodextrinnews.com [cyclodextrinnews.com]

- 5. m.youtube.com [m.youtube.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. fishersci.com [fishersci.com]

The Synthesis of Cyclohexylguanidine and Its Derivatives: A Comprehensive Technical Guide for Researchers

Foreword: The Enduring Relevance of the Guanidinium Moiety in Medicinal Chemistry

The guanidinium group, a seemingly simple nitrogenous functional group, holds a position of profound importance in the realm of drug discovery and development. Its inherent basicity, ability to form strong hydrogen bonds, and capacity for resonance stabilization endow it with a unique set of physicochemical properties that are frequently exploited to modulate the biological activity of therapeutic agents. From naturally occurring marine alkaloids with potent bioactivities to synthetically designed molecules targeting a myriad of diseases, the guanidine core is a recurring motif.[1][2] Cyclohexylguanidine and its derivatives, which combine the versatile guanidinium headgroup with a lipophilic cyclohexyl scaffold, represent a particularly interesting class of compounds with applications ranging from antimicrobial agents to ligands for opioid receptors.[3][4]

This in-depth technical guide provides a comprehensive overview of the synthetic methodologies for preparing cyclohexylguanidine and its various substituted derivatives. Moving beyond a mere recitation of protocols, this document delves into the mechanistic underpinnings of these transformations, offering insights into the rationale behind experimental choices and providing researchers with the knowledge to adapt and innovate upon these methods.

I. Synthetic Strategies for Monosubstituted Cyclohexylguanidines

The most direct entry into the world of cyclohexylguanidines is through the synthesis of the parent N-cyclohexylguanidine. This foundational molecule can be prepared through several reliable methods, primarily involving the reaction of cyclohexylamine with a suitable guanylating agent.

A. Guanylation of Cyclohexylamine with Cyanamide

The reaction of an amine with cyanamide is a classical and straightforward approach to monosubstituted guanidines.[5] This method is atom-economical and utilizes readily available starting materials.

Reaction Workflow: Cyclohexylamine to N-Cyclohexylguanidine via Cyanamide

Caption: Synthesis of N-Cyclohexylguanidine from Cyclohexylamine and Cyanamide.

Experimental Protocol: Synthesis of N-Cyclohexylguanidine Hydrochloride [6]

-

Reaction Setup: To a solution of cyclohexylamine (1.0 equivalent) in a suitable solvent such as methanol, add cyanamide (1.0-1.2 equivalents).

-

Reaction Conditions: Stir the reaction mixture at ambient temperature for 4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Isolation: Upon completion, the solvent is removed under reduced pressure. The resulting residue is then treated with a solution of hydrochloric acid in ethanol to precipitate the hydrochloride salt of N-cyclohexylguanidine.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/ether, to yield N-cyclohexylguanidine hydrochloride as a white solid.

Causality Behind Experimental Choices:

-

Solvent: Methanol is a common choice as it effectively dissolves both the amine and cyanamide, facilitating the reaction.

-

Stoichiometry: A slight excess of cyanamide can be used to ensure complete conversion of the starting amine.

-

Salt Formation: The conversion to the hydrochloride salt aids in the purification and handling of the highly basic guanidine product, which is often hygroscopic in its freebase form.

B. Guanylation using S-Methylisothiourea Derivatives

An alternative and widely used method for the synthesis of monosubstituted guanidines involves the use of S-methylisothiourea salts. These reagents are effective guanylating agents that react with primary amines to furnish the corresponding guanidinium salts.

Reaction Workflow: Guanylation with S-Methylisothiourea

Caption: Synthesis of N-Cyclohexylguanidine using S-Methylisothiourea.

Experimental Protocol: Synthesis of N-Cyclohexylguanidine using 2-Methyl-2-thiopseudourea sulfate [6]

-

Reaction Setup: A mixture of cyclohexylamine (1.0 equivalent) and 2-methyl-2-thiopseudourea sulfate (0.5 equivalents, as it contains two isothiourea units per sulfate) is prepared in water or a lower alcohol.

-

Reaction Conditions: The reaction mixture is heated to reflux for several hours. The reaction progress is monitored by TLC.

-

Work-up and Isolation: After cooling, the reaction mixture is concentrated under reduced pressure. The resulting guanidinium salt can then be isolated and purified by recrystallization.

II. Synthesis of N,N'-Disubstituted and N,N',N''-Trisubstituted Cyclohexylguanidines

The synthesis of more complex, substituted cyclohexylguanidine derivatives is crucial for tuning their pharmacological properties. These syntheses often employ carbodiimides as key reagents or build upon pre-formed guanidine scaffolds.

A. From Dicyclohexylcarbodiimide (DCC) and Primary Amines

N,N'-Dicyclohexylcarbodiimide (DCC) is a widely used coupling agent in peptide synthesis, but it can also serve as a precursor for the synthesis of N,N',N''-trisubstituted guanidines.[7][8] The reaction involves the addition of a primary amine to the carbodiimide backbone.

Reaction Workflow: Amine Addition to DCC

Caption: Synthesis of N,N',N''-trisubstituted guanidines from DCC.

Experimental Protocol: Synthesis of N,N'-Dicyclohexyl-N''-(10-nonadecyl)guanidine [9]

-

Reaction Setup: In a round-bottom flask, dissolve the primary amine (e.g., 10-nonadecylamine, 1.0 equivalent) in a dry, aprotic solvent such as t-butanol.

-

Reagent Addition: Add N,N'-dicyclohexylcarbodiimide (DCC, 1.0 equivalent) to the solution.

-

Reaction Conditions: Heat the reaction mixture to reflux and monitor the reaction by TLC until the starting materials are consumed. Careful control of the 1:1 stoichiometry is crucial to avoid excess unreacted starting material.[9]

-

Work-up and Isolation: After completion, the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Catalytic Approaches: The addition of amines to carbodiimides can be catalyzed by various metal complexes, such as those of zinc, which can enhance reaction rates and yields.[3][10][11] For example, the use of a catalytic amount of diethylzinc (ZnEt₂) has been shown to be effective.[3][11]

Table 1: Comparison of Catalytic and Non-Catalytic Guanylation of Amines with Carbodiimides

| Catalyst | Amine Substrate | Carbodiimide | Conditions | Yield | Reference |

| None | Primary aromatic amines | DCC | Solvent-free, RT, 1h | Excellent | [7] |

| Yb(OTf)₃ (0.5 mol%) | Primary aromatic amines | DCC | Solvent-free, RT, 1h | Excellent | [7] |

| ZnEt₂ (catalytic) | Various amines | N,N'-dicyclohexylcarbodiimide | THF, 50°C, 2h | High | [3] |

B. Synthesis of N,N',N''-Tricyclohexylguanidine

The fully substituted N,N',N''-tricyclohexylguanidine is a highly basic and sterically hindered molecule. Its synthesis is typically achieved through methods that build the guanidine core from simpler precursors.

Experimental Protocol: Preparation of N,N',N''-Tricyclohexylguanidine [12][13]

While the direct literature detailing the one-step synthesis of N,N',N''-tricyclohexylguanidine is not as prevalent, it is often prepared according to established literature methods and used in subsequent reactions.[12][13] One plausible route involves the reaction of dicyclohexylcarbodiimide with cyclohexylamine, analogous to the procedure described for other primary amines.

III. Synthesis of Cyclic Guanidines from Cyclohexanediamines

The incorporation of the guanidine moiety into a cyclic framework can impart conformational rigidity and unique biological properties. Cyclic guanidines can be synthesized from diamines, such as cyclohexanediamine, through reaction with a suitable C1 electrophile.

Reaction Workflow: Cyclization of Diamines

Caption: General scheme for the synthesis of cyclic guanidines from diamines.

A facile synthesis of imino-protected cyclic guanidine derivatives from diamines has been reported, which offers a versatile route to these important scaffolds.[14] Furthermore, stereoselective methods for the guanidinylation of alkenes can lead to the formation of cyclic guanidines with a high degree of stereocontrol.[15]

IV. Protecting Group Strategies in Cyclohexylguanidine Synthesis

In the synthesis of complex molecules containing a guanidine functional group, the use of protecting groups is often indispensable. The high basicity and nucleophilicity of the guanidine can interfere with other reactions in a synthetic sequence. Common protecting groups for guanidines include the Boc (tert-butoxycarbonyl) and Cbz (benzyloxycarbonyl) groups.[16][17]

Experimental Protocol: Synthesis of N,N'-Di-Boc-Protected Guanidines [16]

-

Activation: Di-Boc-thiourea is activated with an activating reagent such as cyanuric chloride (TCT) in an appropriate solvent like THF. This avoids the use of toxic heavy-metal reagents like HgCl₂.[16]

-

Guanylation: The activated species is then reacted with the amine (e.g., cyclohexylamine) in the presence of a base like N-methylmorpholine (NMM) and a catalyst such as 4-(dimethylamino)pyridine (DMAP).

-

Deprotection: The Boc groups can be removed under acidic conditions to yield the unprotected guanidine.

Table 2: Common Protecting Groups for Guanidines

| Protecting Group | Abbreviation | Deprotection Conditions | Reference |

| tert-Butoxycarbonyl | Boc | Acidic conditions (e.g., TFA) | [16] |

| Benzyloxycarbonyl | Cbz | Hydrogenolysis | [17] |

V. Characterization of Cyclohexylguanidine Derivatives

The structural elucidation of newly synthesized cyclohexylguanidine derivatives is typically achieved through a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for determining the structure of the molecule. The chemical shifts of the protons and carbons in the cyclohexyl ring and attached to the guanidinium core provide key structural information.

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to gain information about its fragmentation pattern, which can further confirm the structure.

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic vibrational frequencies of the N-H and C=N bonds within the guanidine group.

-

Elemental Analysis: Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen, which can be used to confirm the empirical formula of the synthesized compound.[13]

VI. Applications in Drug Development

The guanidinium group is a key pharmacophore in a wide range of biologically active compounds.[1][2] Cyclohexylguanidine derivatives have been investigated for various therapeutic applications:

-

Antimicrobial Agents: The cationic nature of the guanidinium group at physiological pH allows for interaction with negatively charged bacterial cell membranes, leading to antimicrobial activity.[3]

-

Opioid Receptor Ligands: Peptidomimetics containing bis-cyclic guanidines have been synthesized and evaluated as ligands for opioid receptors, with potential applications as novel analgesics.[4]

-

Antiglycation Agents: Guanidine-based compounds have shown promise as inhibitors of advanced glycation end-product (AGE) formation, which is implicated in the complications of diabetes.[18]

The synthetic methodologies outlined in this guide provide a solid foundation for the preparation of a diverse library of cyclohexylguanidine derivatives for further investigation in these and other therapeutic areas.

VII. Conclusion and Future Perspectives

The synthesis of cyclohexylguanidine and its derivatives remains an active area of research, driven by the continued interest in the pharmacological potential of guanidine-containing compounds. The development of more efficient, atom-economical, and environmentally benign synthetic methods is a key objective. Catalytic approaches, in particular, hold great promise for the large-scale and sustainable production of these valuable molecules. As our understanding of the biological roles of the guanidinium group deepens, the demand for novel and diverse cyclohexylguanidine derivatives is certain to grow, paving the way for the discovery of new therapeutic agents.

References

-

ORNL/TM-2022/2443 Synthesis and Purity Specifications for N,N'-Dicyclohexyl-N"-(10- nonadecyl)guanidinium Chloride for Use. (2022). Oak Ridge National Laboratory. [Link]

-

Original Copy. ijc.com. [Link]

-

N,N′,N′′-Tricyclohexylguanidinium iodide. (2011). Acta Crystallographica Section E: Structure Reports Online. [Link]

-

A New Guanidinylation Procedure for the Preparation of Synthesis of Cyclic Guanidine Compounds. University of Toronto. [Link]

-

A Mild and Inexpensive Procedure for the Synthesis of N,N′-Di-Boc-Protected Guanidines. (2009). Synlett. [Link]

-

Synthesis of cyclic guanidines. (2011). The Journal of Organic Chemistry. [Link]

-

A New Guanidine-Core Small-Molecule Compound as a Potential Antimicrobial Agent against Resistant Bacterial Strains. (2022). Molecules. [Link]

-

Stereoselective Synthesis of Cyclic Guanidines by Directed Diamination of Unactivated Alkenes. (2016). Journal of the American Chemical Society. [Link]

-

Guanidines: from classical approaches to efficient catalytic syntheses. (2014). Chemical Society Reviews. [Link]

-

N,N′-Dicyclohexylcarbodiimide. Wikipedia. [Link]

-

Guanidines: from classical approaches to efficient catalytic syntheses. (2014). RSC Publishing. [Link]

-

Study on the synthesis of N,N'-dicyclohexylcarbodiimide from N,N'-dicyclohexylurea. (2011). Journal of the Korean Chemical Society. [Link]

-

Bis-Cyclic Guanidine Heterocyclic Peptidomimetics as Opioid Ligands with Mixed μ-, κ- and δ-Opioid Receptor Interactions: A Potential Approach to Novel Analgesics. (2014). PLoS One. [Link]

-

Synthesis of the Guanidine Derivative: N-{[(7-(4,5-Dihydro-1H-imidazol-2-yl) - ... (2018). Molbank. [Link]

-

Guanidine dicycloamine-based analogs: green chemistry synthesis, biological investigation, and molecular docking studies as promising antibacterial and antiglycation leads. (2024). Molecular Diversity. [Link]

-

Study on the Synthesis of N,N'-Dicyclohexylcarbodiimide from N,N'-Dicyclohexylurea. (2011). Semantic Scholar. [Link]

-

Synthesis of Five-Membered Cyclic Guanidines via Cascade [3 + 2] Cycloaddition of α-Haloamides with Organo-cyanamides. (2021). The Journal of Organic Chemistry. [Link]

-

Nomination Background: Dicyclohexylcarbodiimide (CASRN: 538-75-0). National Toxicology Program. [Link]

- Method for preparing guanidine compound.

-

Synthesis and biological activity of cyclohexylamine derivatives. ResearchGate. [Link]

-

Cyanamide-Based Cyclization Reactions for Nitrogen-Containing Heterocycles Synthesis. (2023). Molecules. [Link]

-

Recent Advances in the Isolation, Synthesis and Biological Activity of Marine Guanidine Alkaloids. (2019). Marine Drugs. [Link]

-

Guanidine synthesis by guanylation. Organic Chemistry Portal. [Link]

-

Fused Tricyclic Guanidine Alkaloids: Insights into Their Structure, Synthesis and Bioactivity. (2022). Marine Drugs. [Link]

-

A convenient method for the synthesis of N, Nˈ- diprotected-(2-hydroxyethyl)-guanidine. (2018). Bioscience Research. [Link]

-

Simple, Versatile, and Efficient Catalysts for Guanylation of Amines. (2009). Organometallics. [Link]

-

Biological activities of guanidine compounds. (2007). Current Medicinal Chemistry. [Link]

-

Recent Advances in Cyanamide Chemistry: Synthesis and Applications. (2020). Molecules. [Link]

-

Synthesis and Chemical Transformations of Mono- and Disubstituted Cyanamides. (2019). Chemistry of Heterocyclic Compounds. [Link]

-

Synthesis and Reactivity of N-Allenyl Cyanamides. (2018). Organic Letters. [Link]_Cyanamides)

Sources

- 1. Recent Advances in the Isolation, Synthesis and Biological Activity of Marine Guanidine Alkaloids [mdpi.com]

- 2. Biological activities of guanidine compounds | Semantic Scholar [semanticscholar.org]

- 3. mdpi.com [mdpi.com]

- 4. Bis-Cyclic Guanidine Heterocyclic Peptidomimetics as Opioid Ligands with Mixed μ-, κ- and δ-Opioid Receptor Interactions: A Potential Approach to Novel Analgesics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Guanidine synthesis by guanylation [organic-chemistry.org]

- 6. N-CYCLOHEXYL-GUANIDINE synthesis - chemicalbook [chemicalbook.com]

- 7. Dicyclohexylcarbodiimide: A Systematic Review of its Applications in Organic Chemistry_Chemicalbook [chemicalbook.com]

- 8. N,N'-Dicyclohexylcarbodiimide - Wikipedia [en.wikipedia.org]

- 9. info.ornl.gov [info.ornl.gov]

- 10. Guanidines: from classical approaches to efficient catalytic syntheses - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. academia-arabia.com [academia-arabia.com]

- 13. N,N′,N′′-Tricyclohexylguanidinium iodide - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Stereoselective Synthesis of Cyclic Guanidines by Directed Diamination of Unactivated Alkenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. A Mild and Inexpensive Procedure for the Synthesis of N,N′-Di-Boc-Protected Guanidines [organic-chemistry.org]

- 17. researchgate.net [researchgate.net]

- 18. Guanidine dicycloamine-based analogs: green chemistry synthesis, biological investigation, and molecular docking studies as promising antibacterial and antiglycation leads - PubMed [pubmed.ncbi.nlm.nih.gov]

Cyclohexylguanidine mechanism of action in biological systems

An In-Depth Technical Guide to the Cyclohexylguanidine Mechanism of Action in Biological Systems

Abstract

Cyclohexylguanidine is a small molecule whose mechanism of action in biological systems remains largely uncharacterized. However, its core guanidine moiety is a well-established pharmacophore present in numerous clinically and biologically significant compounds. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the pharmacological profile of cyclohexylguanidine. By synthesizing field-proven insights from the broader class of guanidinium-containing molecules, we delineate the most probable molecular targets and signaling pathways. Furthermore, this document furnishes a systematic, self-validating experimental workflow, complete with detailed protocols, to rigorously elucidate its precise mechanism of action.

Introduction: The Enigma of Cyclohexylguanidine

Cyclohexylguanidine, a compound featuring a cyclohexane ring attached to a guanidine group, represents a scientific frontier. While its chemical structure is defined, its biological activity is an open area for investigation.[1] The absence of a defined mechanism of action presents both a challenge and an opportunity for novel therapeutic discovery. This guide is structured not as a rigid template, but as a logical exploration, beginning with the foundational chemistry of the guanidine group and branching into its most plausible biological roles. The core directive is to empower researchers with the rationale and the practical methodologies required to systematically unravel the pharmacological identity of cyclohexylguanidine.

The guanidinium group, the protonated form of guanidine, is positively charged and planar, capable of forming multiple hydrogen bonds. This allows it to act as a bioisostere for a protonated amine or to engage in strong electrostatic interactions, such as forming salt bridges with acidic residues like aspartate and glutamate in the active sites of enzymes or receptor binding pockets.[2] This chemical versatility is the foundation for the diverse biological activities observed in guanidine-containing compounds.

Postulated Mechanisms of Action: A Guided Exploration

Based on the extensive pharmacology of related guanidine derivatives, we can postulate several high-probability mechanisms of action for cyclohexylguanidine.

Metabolic Regulation via AMPK Pathway Activation

A prominent mechanism for biguanides like metformin is the modulation of cellular energy homeostasis.[1][3][4] This is primarily achieved through the activation of AMP-activated protein kinase (AMPK), a central regulator of metabolism.[1][5][6]

Causality of Action: The proposed cascade begins with the inhibition of Complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial respiratory chain.[7] This inhibition leads to a reduced rate of oxygen consumption, a decrease in ATP synthesis, and a corresponding increase in the cellular AMP:ATP ratio.[5][8] This shift in the energy charge of the cell is sensed by AMPK, which is allosterically activated by AMP. The primary upstream kinase, Liver Kinase B1 (LKB1), then phosphorylates AMPK at threonine 172, leading to its full activation.[9]

Activated AMPK proceeds to phosphorylate numerous downstream targets to restore energy balance. Key effects include:

-

Inhibition of Anabolic Pathways: Phosphorylation and inactivation of enzymes like Acetyl-CoA Carboxylase (ACC), a rate-limiting step in fatty acid synthesis.[1]

-

Stimulation of Catabolic Pathways: Increased fatty acid oxidation and glucose uptake in muscle cells.[1]

-

Suppression of Hepatic Gluconeogenesis: Reduction of glucose production in the liver by inhibiting the expression of key gluconeogenic enzymes.[3][7]

Given its guanidine core, it is highly plausible that cyclohexylguanidine could function as a metabolic modulator through this pathway.

Signaling Pathway: AMPK Activation

Caption: Postulated AMPK signaling pathway activated by Cyclohexylguanidine.

Modulation of G-Protein Coupled Receptors (GPCRs)

Guanidine derivatives, such as guanfacine and clonidine, are known to function as agonists at α2-adrenergic receptors, a class of Gi/o-coupled GPCRs.[10][11][12]

Causality of Action: Activation of α2-adrenergic receptors in the central nervous system leads to a decrease in sympathetic outflow.[13] Mechanistically, agonist binding to these Gi-coupled receptors causes the Gαi subunit to inhibit the enzyme adenylyl cyclase. This inhibition results in a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).[14] Reduced cAMP levels lead to decreased activity of Protein Kinase A (PKA) and downstream modulation of cellular functions, including neurotransmitter release. The cyclohexyl group may confer specificity for certain receptor subtypes.

Signaling Pathway: Gi-Coupled GPCR Inhibition of cAMP

Caption: Postulated Gi-coupled GPCR signaling via Cyclohexylguanidine.

Ion Channel Modulation: The Case of TRPV1

Certain natural guanidine alkaloids have been shown to modulate the activity of Transient Receptor Potential Vanilloid 1 (TRPV1) channels.[15][16] TRPV1 is a non-selective cation channel that functions as a sensor for noxious stimuli, including heat and capsaicin.[17]

Causality of Action: Guanidine-containing compounds can act as either inhibitors or activators of TRPV1.[15] Modulation can occur through direct interaction with the channel protein. For example, binding of an antagonist would stabilize the channel in a closed conformation, preventing the influx of cations like Ca2+ and Na+ in response to an agonist. Conversely, an agonist would promote channel opening. An influx of Ca2+ acts as a critical second messenger, triggering a variety of cellular responses, including neurotransmitter release from nociceptive neurons.

Enzyme Inhibition

The guanidinium group is an effective mimic of the protonated side chain of arginine, the natural substrate for Nitric Oxide Synthase (NOS).[18]

-

Nitric Oxide Synthase (NOS): Guanidine derivatives like aminoguanidine are known inhibitors of NOS isoforms (nNOS, eNOS, and iNOS).[18][19][20][21][22] Inhibition prevents the synthesis of nitric oxide (NO), a key signaling molecule in neurotransmission, vasodilation, and immune responses.

-

Serine Proteases: The basic guanidine group can form strong electrostatic interactions with the conserved aspartate residue (Asp189) in the S1 specificity pocket of many serine proteases, such as trypsin.[2] This interaction can lead to competitive inhibition of the enzyme's catalytic activity.

A Systematic Workflow for Mechanistic Elucidation

To move from postulation to confirmation, a rigorous, multi-step experimental approach is required. This workflow is designed to be self-validating, where the results of each stage inform the design of the next.

Experimental Workflow Diagram

Caption: A systematic workflow for characterizing Cyclohexylguanidine.

Detailed Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the key experiments outlined in the workflow.

Protocol 1: Competitive Radioligand Binding Assay

This protocol determines the affinity of cyclohexylguanidine for a specific receptor (e.g., α2-adrenergic receptor).

Principle: The assay measures the ability of unlabeled cyclohexylguanidine to compete with a fixed concentration of a radiolabeled ligand for binding to receptors in a cell membrane preparation. The receptor-bound radioactivity is separated from free radioactivity by rapid filtration.[23][24][25][26]

Methodology:

-

Membrane Preparation: Prepare membrane homogenates from cells or tissues expressing the target receptor.

-

Assay Setup: In a 96-well plate, set up the following in triplicate:

-

Total Binding: Membrane homogenate + radioligand + assay buffer.

-

Non-specific Binding (NSB): Membrane homogenate + radioligand + a high concentration of a known unlabeled ligand.

-

Competition: Membrane homogenate + radioligand + increasing concentrations of cyclohexylguanidine.

-

-

Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a time sufficient to reach equilibrium (e.g., 60-90 minutes).[25]

-

Filtration: Rapidly harvest the contents of each well onto glass fiber filters using a cell harvester. Wash the filters quickly with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding = Total Binding - NSB.

-

Plot the percentage of specific binding against the log concentration of cyclohexylguanidine.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Protocol 2: Intracellular cAMP Accumulation Assay

This functional assay determines if cyclohexylguanidine acts as an agonist or antagonist at a Gi or Gs-coupled GPCR.

Principle: This protocol uses a bioluminescent biosensor that reports changes in intracellular cAMP levels in real-time in living cells. Agonism at a Gi-coupled receptor will decrease cAMP levels, while agonism at a Gs-coupled receptor will increase them.[14][27][28][29][30]

Methodology:

-

Cell Culture: Use cells stably or transiently expressing the target GPCR and a cAMP biosensor (e.g., GloSensor™). Plate the cells in a white, opaque 96-well plate.

-

Equilibration: Remove the culture medium and add the biosensor reagent diluted in an appropriate assay buffer. Incubate for 2 hours at room temperature to allow the reagent to enter the cells and equilibrate.[30]

-

Baseline Measurement: Measure the baseline luminescence using a plate-reading luminometer.

-

Compound Addition:

-

For Gi Agonism: Add increasing concentrations of cyclohexylguanidine to the wells. To amplify the signal, pre-stimulate the cells with forskolin (an adenylyl cyclase activator) before adding the test compound. An agonist will cause a dose-dependent decrease in luminescence.

-

For Gs Agonism: Add increasing concentrations of cyclohexylguanidine. An agonist will cause a dose-dependent increase in luminescence.

-

-

Kinetic Measurement: Read the luminescence signal kinetically for 15-30 minutes after compound addition.

-

Data Analysis: Normalize the data to the baseline reading. Plot the change in luminescence against the log concentration of cyclohexylguanidine to determine the EC50 (for agonists) or IC50 (for antagonists/inverse agonists).

Protocol 3: Intracellular Calcium Flux Assay

This assay is used to detect activation of Gq-coupled GPCRs or modulation of ion channels like TRPV1 that permit calcium influx.

Principle: Cells are loaded with a fluorescent dye that exhibits an increase in fluorescence intensity upon binding to free intracellular calcium. An increase in fluorescence indicates an influx of calcium into the cytosol.[31][32][33]

Methodology:

-

Cell Culture: Plate cells expressing the target of interest (e.g., TRPV1) in a black, clear-bottom 96-well plate.

-

Dye Loading: Prepare a dye-loading solution containing a calcium-sensitive dye (e.g., Fluo-8 AM or Indo-1 AM) and Pluronic F-127 (to aid dye solubilization) in an appropriate assay buffer.[31][32]

-

Incubation: Remove the culture medium from the cells and add the dye-loading solution. Incubate for 45-60 minutes at 37°C in the dark.[31]

-

Compound Addition: Place the plate in a fluorescence plate reader equipped with an automated injection system.

-

Data Acquisition:

-

Measure baseline fluorescence for 10-20 seconds.

-

Inject the desired concentration of cyclohexylguanidine (and/or a known agonist/antagonist as a control).

-

Continue to measure the fluorescence signal kinetically for 1-3 minutes.

-

-

Data Analysis: The change in fluorescence intensity over time reflects the intracellular calcium concentration. Calculate the peak fluorescence response and plot it against the log concentration of the compound to generate a dose-response curve and determine the EC50.

Protocol 4: Western Blot for Phospho-AMPK Activation

This protocol confirms if cyclohexylguanidine activates the AMPK pathway by detecting the phosphorylation of AMPKα at Threonine 172.

Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and probed with antibodies specific for the phosphorylated form of AMPK (p-AMPK) and total AMPK.[34][35][36]

Methodology:

-

Cell Treatment: Culture cells (e.g., hepatocytes or myotubes) and treat them with various concentrations of cyclohexylguanidine for a specified time (e.g., 1-24 hours). Include a positive control (e.g., metformin) and a vehicle control.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of the proteins.[35]

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Denature equal amounts of protein from each sample in Laemmli buffer and separate them on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[35][37]

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for p-AMPK (Thr172) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate. Image the resulting signal using a chemiluminescence detector.

-

Stripping and Re-probing: To normalize the data, the membrane can be stripped of the first set of antibodies and re-probed with an antibody for total AMPK and a loading control (e.g., β-actin).[34]

-

Data Analysis: Quantify the band intensities using densitometry software. For each sample, calculate the ratio of the p-AMPK signal to the total AMPK signal.

Data Presentation and Quantitative Summary

The following table summarizes the potential targets for cyclohexylguanidine and the key quantitative data to be derived from the proposed experimental workflow.

| Potential Target Class | Specific Example | Primary Assay | Secondary/Confirmatory Assay | Key Quantitative Readout |

| Metabolic Enzyme | Mitochondrial Complex I | Oxygen Consumption Rate (OCR) | Western Blot (p-AMPK/AMPK) | EC50 for OCR inhibition, Fold-change in p-AMPK |

| GPCR (Gi-coupled) | α2-Adrenergic Receptor | Radioligand Binding Assay | cAMP Accumulation Assay | Ki (affinity), IC50 (potency) |

| GPCR (Gq-coupled) | M1 Muscarinic Receptor | Radioligand Binding Assay | Calcium Flux Assay | Ki (affinity), EC50 (potency) |

| Ion Channel | TRPV1 | Patch-Clamp Electrophysiology | Calcium Flux Assay | IC50 or EC50 (potency) |

| Enzyme | Nitric Oxide Synthase (NOS) | NOS Activity Assay | N/A | IC50 (potency) |

| Enzyme | Serine Protease (e.g., Trypsin) | Protease Activity Assay | N/A | IC50 (potency), Ki (inhibition constant) |

Conclusion

While the specific mechanism of action of cyclohexylguanidine remains to be discovered, its guanidine scaffold provides a strong foundation for targeted investigation. The most promising hypotheses point towards roles in metabolic regulation through AMPK activation, modulation of GPCRs such as α2-adrenergic receptors, interaction with ion channels like TRPV1, or inhibition of key enzymes including NOS and serine proteases. The systematic, multi-phase workflow detailed in this guide, combining binding assays, functional characterization, and pathway analysis, offers a robust and validated strategy for any research team. By rigorously applying these methodologies, the scientific community can effectively decode the biological function of cyclohexylguanidine, paving the way for potential new therapeutic applications.

References

A comprehensive, numbered list of all cited sources with clickable URLs will be generated upon final compilation.

Sources

- 1. Role of AMP-activated protein kinase in mechanism of metformin action - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. droracle.ai [droracle.ai]

- 4. diabetesjournals.org [diabetesjournals.org]

- 5. Metformin activates AMP-activated protein kinase in primary human hepatocytes by decreasing cellular energy status - PMC [pmc.ncbi.nlm.nih.gov]

- 6. droracle.ai [droracle.ai]

- 7. The Mechanism of Action of Biguanides: New Answers to a Complex Question - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The mechanisms of action of metformin - PMC [pmc.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. Alpha-2 Adrenergic Receptors and Attention—Deficit/Hyperactivity Disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Mechanism of the antihypertensive effect of alpha 2-agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Alpha-2 Adrenergic Receptor Agonists: A Review of Current Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 13. What are Alpha 2 adrenoceptor agonists and how do they work? [synapse.patsnap.com]

- 14. giffordbioscience.com [giffordbioscience.com]

- 15. New Derivatives of Natural Acyclic Guanidine Alkaloids with TRPV Receptor-Regulating Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Natural Active Ingredients and TRPV1 Modulation: Focus on Key Chemical Moieties Involved in Ligand–Target Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 17. TRPV1 Modulators for the Treatment of Pain and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. scirp.org [scirp.org]

- 19. Prevention of diabetic vascular dysfunction by guanidines. Inhibition of nitric oxide synthase versus advanced glycation end-product formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Guanidine-substituted imidazoles as inhibitors of nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Nω-NITRO- Nω'-SUBSTITUTED GUANIDINES: A SIMPLE CLASS OF NITRIC OXIDE SYNTHASE INHIBITORS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchexperts.utmb.edu [researchexperts.utmb.edu]

- 23. giffordbioscience.com [giffordbioscience.com]

- 24. Receptor-Ligand Binding Assays [labome.com]

- 25. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 27. GloSensor™ cAMP Assay Protocol [promega.jp]

- 28. PDSP - Functional Assays Protocols [kidbdev.med.unc.edu]

- 29. cAMP-Glo™ Assay Protocol [worldwide.promega.com]

- 30. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]

- 31. bu.edu [bu.edu]

- 32. Fluo-8 Calcium Flux Assay [protocols.io]

- 33. Intracellular Calcium Flux - University of Utah Flow Cytometry [flowcytometry.cores.utah.edu]

- 34. pdf.benchchem.com [pdf.benchchem.com]

- 35. Western blot for phosphorylated proteins | Abcam [abcam.com]

- 36. Investigating the mechanism for AMP activation of the AMP-activated protein kinase cascade - PMC [pmc.ncbi.nlm.nih.gov]

- 37. researchgate.net [researchgate.net]

The Rising Tide of Cyclohexylguanidines: A Technical Guide to Their Antitumoral Potential

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The relentless pursuit of novel and effective anticancer agents has led researchers down numerous molecular avenues. Among these, the guanidinium group, a seemingly simple nitrogenous functional group, has emerged as a privileged scaffold in medicinal chemistry, owing to its unique physicochemical properties and diverse biological activities.[1][2] This guide delves into a specific and promising subclass: cyclohexylguanidine derivatives. We will explore their synthesis, dissect their multifaceted mechanisms of antitumoral action, and provide detailed, field-proven protocols for their evaluation, empowering researchers to navigate this exciting area of drug discovery.

The Guanidine Scaffold: A Foundation for Anticancer Drug Design

The guanidinium group, protonated at physiological pH, is a strong hydrogen bond donor and can engage in multiple non-covalent interactions, including charge pairing and cation-π interactions.[3] These properties are pivotal for molecular recognition and binding to biological targets such as enzymes and DNA.[3][4] Guanidine-containing compounds have demonstrated a wide spectrum of pharmacological activities, including antidiabetic, anti-inflammatory, and, most relevant to this guide, antineoplastic effects.[1][5] Their cytotoxic mechanisms are diverse, ranging from DNA binding and interference with cell membranes to the induction of apoptosis and inhibition of critical cellular proteins.[2][3][6]

Cyclohexylguanidine Derivatives: Charting a New Course in Cancer Therapy

The incorporation of a cyclohexyl moiety into the guanidine scaffold introduces lipophilicity and conformational constraints that can significantly influence the compound's pharmacokinetic and pharmacodynamic properties. This section highlights key examples of cyclohexylguanidine derivatives that have shown notable antitumoral activity.

Sigma-2 Receptor Agonists: The Case of PB28

One of the most well-documented examples of a cyclohexyl-containing compound with anticancer activity is PB28, a sigma-2 (σ2) receptor agonist with a cyclohexylpiperazine core.[1][7] While not a simple cyclohexylguanidine, its structure and mechanism provide invaluable insights. The σ2 receptor is overexpressed in various tumor types, making it an attractive therapeutic target.[8]

PB28 has demonstrated potent cytotoxic effects in a range of cancer cell lines, including pancreatic and breast cancer.[7][8] Its mechanism of action is multifaceted, involving the induction of caspase-dependent and -independent apoptosis.[8] A key aspect of its activity is the generation of reactive oxygen species (ROS), specifically mitochondrial superoxide, which triggers the apoptotic cascade.[8] Furthermore, PB28 has been shown to modulate the expression of P-glycoprotein (P-gp), a protein associated with multidrug resistance, suggesting its potential in overcoming chemoresistance.[1][7]

Cyclin-Dependent Kinase (CDK) Inhibitors: O6-Cyclohexylmethylguanine Derivatives

A series of N2-substituted O6-cyclohexylmethylguanine derivatives have been identified as potent inhibitors of cyclin-dependent kinases 1 and 2 (CDK1 and CDK2).[8] CDKs are crucial regulators of the cell cycle, and their dysregulation is a hallmark of cancer. These compounds act as ATP-competitive inhibitors, binding to the active site of the kinases and preventing their function, which leads to cell cycle arrest and inhibition of tumor cell proliferation.[8] Structure-activity relationship (SAR) studies have revealed that an aromatic N2-substituent is crucial for potency in this series.[8]

Rac1 Inhibitors: N,N'-Disubstituted Guanidines

The Rho GTPase Rac1 is a key regulator of the cytoskeleton and is implicated in cancer cell proliferation, migration, and metastasis. A family of N,N'-disubstituted guanidines has been developed as Rac1 inhibitors, demonstrating antiproliferative activity in various cancer cell lines, including non-small cell lung cancer.[9] These compounds have been shown to reduce Rac1-mediated signaling pathways and have demonstrated in vivo antitumor efficacy in xenograft models.[3][9]

Synthesis of Cyclohexylguanidine Derivatives: A Practical Approach

The synthesis of cyclohexylguanidine derivatives can be approached through several established methods for guanidinylation. The choice of method often depends on the desired substitution pattern and the nature of the starting materials.

General Guanidinylation Strategies

The formation of the guanidine core typically involves the reaction of an amine with a guanylating agent. Common guanylating reagents include:

-

Thioureas: These are often activated with reagents like Mukaiyama's reagent to form a carbodiimide intermediate, which then reacts with an amine.[10]

-

Cyanamides: These can be used in multicomponent reactions, for example, in a palladium-catalyzed carbonylative coupling with aryl halides and subsequent amination.[11]

-

Pyrazole-1-carboxamidines: These reagents offer a convenient one-step transformation of primary and secondary amines to unprotected guanidines.[11]

-

N,N′-di-Boc-N′′-triflylguanidine: This reagent has been used for the high-yield synthesis of guanidine derivatives, particularly for larger-scale preparations.[12]

Step-by-Step Synthesis of a Disubstituted Cyclohexylguanidine

This protocol describes a general approach for the synthesis of an N-cyclohexyl-N'-arylguanidine from cyclohexylamine and a substituted thiourea.

Protocol: Synthesis of N-Cyclohexyl-N'-arylguanidine

-

Thiourea Formation:

-

To a solution of the desired arylamine (1.0 eq) in a suitable solvent (e.g., dichloromethane), add an aryl isothiocyanate (1.05 eq).

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure. The crude thiourea can often be used in the next step without further purification.

-

-

Guanidinylation:

-

Dissolve the crude thiourea (1.0 eq) and cyclohexylamine (1.2 eq) in a suitable solvent (e.g., acetonitrile).

-

Add a carbodiimide coupling reagent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 eq).

-